Methyl 2-(2,5-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-(2,5-difluorophenyl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 2-(2,5-difluorophenyl)acetic acid
Reduction: 2-(2,5-difluorophenyl)ethanol
Substitution: Various substituted phenylacetic acid derivatives
Scientific Research Applications
Methyl 2-(2,5-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-difluorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets, potentially enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-difluorophenyl)acetate: Similar structure but with fluorine atoms at the 2 and 4 positions.
Methyl 2-(3,5-difluorophenyl)acetate: Fluorine atoms at the 3 and 5 positions.
Methyl 2-(2,6-difluorophenyl)acetate: Fluorine atoms at the 2 and 6 positions.
Uniqueness
Methyl 2-(2,5-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. The 2,5-difluoro substitution pattern may offer distinct advantages in certain synthetic applications and biological interactions compared to other isomers .
Properties
IUPAC Name |
methyl 2-(2,5-difluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKNABXMQMSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.